(E)-N-(4-chloro-2-nitrophenyl)-2-cyano-3-[3-methoxy-2-(naphthalen-1-ylmethoxy)phenyl]prop-2-enamide
Description
Properties
IUPAC Name |
(E)-N-(4-chloro-2-nitrophenyl)-2-cyano-3-[3-methoxy-2-(naphthalen-1-ylmethoxy)phenyl]prop-2-enamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H20ClN3O5/c1-36-26-11-5-8-19(27(26)37-17-20-9-4-7-18-6-2-3-10-23(18)20)14-21(16-30)28(33)31-24-13-12-22(29)15-25(24)32(34)35/h2-15H,17H2,1H3,(H,31,33)/b21-14+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LISPQSMHAYMIKJ-KGENOOAVSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OCC2=CC=CC3=CC=CC=C32)C=C(C#N)C(=O)NC4=C(C=C(C=C4)Cl)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1OCC2=CC=CC3=CC=CC=C32)/C=C(\C#N)/C(=O)NC4=C(C=C(C=C4)Cl)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H20ClN3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
513.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-(4-chloro-2-nitrophenyl)-2-cyano-3-[3-methoxy-2-(naphthalen-1-ylmethoxy)phenyl]prop-2-enamide typically involves multi-step organic reactions. One common method starts with the preparation of the intermediate compounds, such as 4-chloro-2-nitroaniline and 3-methoxy-2-(naphthalen-1-ylmethoxy)benzaldehyde. These intermediates are then subjected to a Knoevenagel condensation reaction in the presence of a base, such as piperidine, to form the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Reaction conditions, such as temperature, pressure, and solvent choice, are optimized to ensure the highest purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
(E)-N-(4-chloro-2-nitrophenyl)-2-cyano-3-[3-methoxy-2-(naphthalen-1-ylmethoxy)phenyl]prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitrophenyl group can be reduced to an amino group under hydrogenation conditions.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used for reduction reactions.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the nitrophenyl group can yield nitroso or nitro derivatives, while reduction can produce amino derivatives.
Scientific Research Applications
(E)-N-(4-chloro-2-nitrophenyl)-2-cyano-3-[3-methoxy-2-(naphthalen-1-ylmethoxy)phenyl]prop-2-enamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (E)-N-(4-chloro-2-nitrophenyl)-2-cyano-3-[3-methoxy-2-(naphthalen-1-ylmethoxy)phenyl]prop-2-enamide involves its interaction with molecular targets, such as enzymes or receptors. The compound’s structural features allow it to bind to specific sites on these targets, modulating their activity. For example, the cyano group can participate in hydrogen bonding, while the nitrophenyl and naphthalenylmethoxy groups can engage in hydrophobic interactions.
Comparison with Similar Compounds
Substituent Analysis and Functional Group Variations
The following compounds share key structural motifs with the target molecule, enabling a comparative analysis:
Electronic and Steric Effects
- Nitro Group (Target vs. However, the target’s nitro group is meta to the amide linkage, whereas in , it is para, altering electronic distribution .
- Naphthalene vs. Benzyl Ethers : The naphthalenylmethoxy group in the target and increases steric bulk and lipophilicity compared to simpler benzyl ethers in or . This may enhance membrane permeability but reduce aqueous solubility .
Pharmacological Implications
- Thiazole-Containing Analog : The thiazole ring introduces a rigid, planar structure that may improve binding to enzymatic active sites, a feature absent in the target compound. The hydroxy-methoxyphenyl group could also confer antioxidant properties .
- Fluorinated Derivative : Fluorine substitution in likely enhances metabolic stability and bioavailability compared to the target’s nitro group, which may be prone to reduction in vivo .
Q & A
Q. What are the critical synthetic pathways and reaction conditions for synthesizing (E)-N-(4-chloro-2-nitrophenyl)-2-cyano-3-[3-methoxy-2-(naphthalen-1-ylmethoxy)phenyl]prop-2-enamide?
The synthesis involves multi-step reactions, including nucleophilic substitution, nitration, and condensation. Key steps include:
- Substitution of chloro-nitrobenzene derivatives with naphthalen-1-ylmethoxy groups under alkaline conditions (e.g., K₂CO₃ in DMSO) .
- Controlled nitration at 0–5°C to prevent over-nitration .
- Condensation with cyanoacetamide derivatives using coupling agents like DCC (dicyclohexylcarbodiimide) in ethanol or DMF . Purification is achieved via column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization .
Q. Which spectroscopic and chromatographic methods are essential for characterizing this compound?
- 1H/13C NMR : Assigns aromatic protons (δ 6.8–8.2 ppm), nitrophenyl groups (δ 8.5–8.7 ppm), and methoxy signals (δ 3.8–4.1 ppm) .
- IR Spectroscopy : Confirms cyano (C≡N stretch at ~2200 cm⁻¹) and amide (C=O stretch at ~1650 cm⁻¹) groups .
- HPLC : Monitors purity (>98%) using a C18 column and acetonitrile/water mobile phase .
Q. What safety protocols are critical when handling this compound?
- Use PPE (gloves, lab coat, goggles) due to nitro-group toxicity and potential carcinogenicity .
- Conduct reactions in a fume hood to avoid inhalation of volatile intermediates (e.g., chlorinated solvents) .
- Store at –20°C in amber vials to prevent photodegradation .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and stereochemical control?
- Kinetic Studies : Vary temperature (40–80°C) and solvent polarity (DMF vs. THF) to favor E-configuration via steric hindrance .
- Catalyst Screening : Test Pd/C or ZnCl₂ for nitro-group reduction efficiency .
- Design of Experiments (DoE) : Use response surface methodology to optimize molar ratios (e.g., naphthalenylmethoxy:chloro-nitrobenzene = 1.2:1) .
Q. How can contradictions between biochemical binding assays and computational predictions be resolved?
- Orthogonal Assays : Compare SPR (surface plasmon resonance) binding kinetics with ITC (isothermal titration calorimetry) for enthalpy/entropy validation .
- X-ray Crystallography : Resolve ligand-target complexes using SHELX for structure refinement (e.g., PDB deposition) .
- Molecular Dynamics (MD) Simulations : Run 100-ns simulations (GROMACS) to assess binding stability under physiological conditions .
Q. How do structural modifications (e.g., naphthalenylmethoxy vs. phenylmethoxy) influence bioactivity?
- SAR Studies : Synthesize analogs with substituent variations and test against target enzymes (e.g., kinase inhibition assays) .
- Electron-Withdrawing Effects : Compare nitro vs. cyano groups at the 2-position using Hammett plots to correlate electronic effects with IC₅₀ values .
Q. What computational approaches best predict the compound’s interaction with biological targets?
- Docking (AutoDock Vina) : Screen against homology models of target proteins (e.g., EGFR kinase) with flexible side chains .
- QSAR Models : Train models using descriptors like logP, polar surface area, and H-bond acceptors to predict ADMET properties .
- Free Energy Perturbation (FEP) : Calculate ΔΔG for binding affinity changes upon substituent modifications .
Q. How can stereochemical challenges (e.g., E/Z isomerism) be addressed during synthesis?
- Base-Mediated Isomerization : Use DBU (1,8-diazabicycloundec-7-ene) in THF to shift equilibrium toward the E-isomer .
- NOESY NMR : Confirm E-configuration via cross-peaks between naphthalenylmethoxy and cyano groups .
- Chiral HPLC : Separate enantiomers using a Chiralpak IA column and hexane/isopropanol mobile phase .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
